2-[(2,5-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[(2,5-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the reaction of 2,5-dimethylphenol with formaldehyde to form 2,5-dimethylphenoxymethyl chloride. This intermediate is then reacted with 2-amino-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding quinazolinone derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves the inhibition of specific enzymes and pathways in microbial and cancer cells. The compound interacts with the active sites of these enzymes, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazole
- 2-[(2,5-dimethylphenoxy)methyl]-quinazolin-4-one
Properties
Molecular Formula |
C18H15N3O2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H15N3O2S/c1-11-7-8-12(2)15(9-11)23-10-16-20-21-17(22)13-5-3-4-6-14(13)19-18(21)24-16/h3-9H,10H2,1-2H3 |
InChI Key |
KAIAONYAALDPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
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